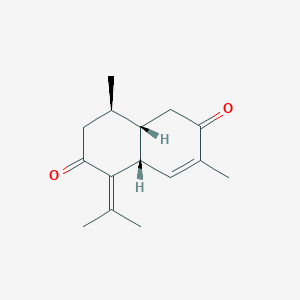

![molecular formula C24H22FNO B1163596 [1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B1163596.png)

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El isómero de AM2201 N-(3-fluoropentilo) es un cannabinoides sintético, una clase de compuestos que interactúan con los receptores cannabinoides en el cerebro. Este compuesto es estructuralmente similar al AM2201, pero difiere por tener un átomo de flúor en la posición 3 de la cadena pentilo. Los cannabinoides sintéticos como el isómero de AM2201 N-(3-fluoropentilo) a menudo se utilizan en la investigación científica para estudiar los efectos de los cannabinoides en el cuerpo y el cerebro.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del isómero de AM2201 N-(3-fluoropentilo) típicamente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con la preparación de la estructura central de indol o indazol.

Fluoración: Introducción del átomo de flúor en la posición 3 de la cadena pentilo. Esto se puede lograr utilizando agentes fluorantes como el trifluoruro de dietilaminoazufre (DAST) o reactivos similares.

Reacción de acoplamiento: La cadena pentilo fluorada se acopla luego a la estructura central utilizando un agente de acoplamiento adecuado en condiciones controladas.

Métodos de producción industrial

La producción industrial del isómero de AM2201 N-(3-fluoropentilo) implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando reactivos de grado industrial y empleando reactores a gran escala y sistemas de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

El isómero de AM2201 N-(3-fluoropentilo) puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El átomo de flúor u otros sustituyentes pueden ser reemplazados por otros grupos a través de reacciones de sustitución nucleofílica o electrofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).

Sustitución: Reactivos como el hidruro de sodio (NaH) o compuestos de organolitio pueden facilitar las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carboxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.

Aplicaciones Científicas De Investigación

El isómero de AM2201 N-(3-fluoropentilo) tiene varias aplicaciones en la investigación científica:

Química: Utilizado como estándar de referencia en química analítica para estudiar las propiedades y el comportamiento de los cannabinoides sintéticos.

Biología: Ayuda a comprender la interacción de los cannabinoides sintéticos con los receptores cannabinoides en el cerebro y otros tejidos.

Medicina: Investigación sobre posibles usos terapéuticos y los efectos de los cannabinoides sintéticos en diversas afecciones médicas.

Industria: Utilizado en el desarrollo de nuevos cannabinoides sintéticos y compuestos relacionados para diversas aplicaciones.

Mecanismo De Acción

El mecanismo de acción del isómero de AM2201 N-(3-fluoropentilo) implica su interacción con los receptores cannabinoides, principalmente los receptores CB1 y CB2. Estos receptores son parte del sistema endocannabinoide, que juega un papel en la regulación de diversos procesos fisiológicos, incluyendo el dolor, el estado de ánimo, el apetito y la memoria. El compuesto se une a estos receptores, imitando los efectos de los cannabinoides naturales, lo que lleva a una liberación alterada de neurotransmisores y a la modulación de varias vías de señalización.

Comparación Con Compuestos Similares

El isómero de AM2201 N-(3-fluoropentilo) se puede comparar con otros cannabinoides sintéticos, como:

AM2201: El compuesto original, que tiene un átomo de flúor en la posición 5 de la cadena pentilo.

Isómero de AM2201 N-(2-fluoropentilo): Difiriendo por la posición del átomo de flúor en la cadena pentilo.

Isómero de AM2201 N-(4-fluoropentilo): Otro isómero con el átomo de flúor en la posición 4.

La singularidad del isómero de AM2201 N-(3-fluoropentilo) radica en su patrón específico de fluoración, que puede influir en su afinidad de unión y actividad en los receptores cannabinoides, lo que podría conducir a diferentes efectos farmacológicos en comparación con sus isómeros y otros cannabinoides sintéticos .

Propiedades

Fórmula molecular |

C24H22FNO |

|---|---|

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C24H22FNO/c1-2-18(25)14-15-26-16-22(20-11-5-6-13-23(20)26)24(27)21-12-7-9-17-8-3-4-10-19(17)21/h3-13,16,18H,2,14-15H2,1H3 |

Clave InChI |

HZCSEIOOIWCYMP-UHFFFAOYSA-N |

SMILES |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |

SMILES canónico |

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |

Sinónimos |

(1-(3-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride](/img/structure/B1163528.png)